Commercial Purity and Bulk Stock Availability: EOS MedChem vs. LeYan vs. ChemScene
The procurement-grade purity of 1,3,4-benzoxadiazepin-5(4H)-one varies substantially across suppliers. EOS MedChem lists 177.7 g of the compound in stock with a verified purity of 96.9% , whereas LeYan (catalog 1431862) and ChemScene (catalog CS-0361192) both list purity at ≥90% . For the closest 2-methyl analog (CAS 144760-62-3), LeYan catalog 1586739 reports a higher purity of 98% . This indicates that the unsubstituted parent scaffold currently trails the 2-methyl derivative in achievable commercial purity by approximately 8 percentage points at the lower tier, but the EOS MedChem lot narrows the gap to 1.1 percentage points (96.9% vs. 98%). For users requiring the unsubstituted scaffold for downstream diversification, selecting the 96.9% purity lot directly reduces the burden of chromatographic pre-purification relative to the 90% lots.
| Evidence Dimension | Commercial purity (% by HPLC or equivalent) |
|---|---|
| Target Compound Data | 96.9% (EOS MedChem, lot 177.7 g); 90% (LeYan); ≥90% (ChemScene) |
| Comparator Or Baseline | 2-Methyl-1,3,4-benzoxadiazepin-5(4H)-one (CAS 144760-62-3): 98% (LeYan catalog 1586739) |
| Quantified Difference | CAS 144760-61-2 purity ranges from 90% to 96.9% depending on supplier; the 2-methyl analog achieves 98% at LeYan. Within the parent compound, the EOS MedChem lot is 6.9 percentage points purer than the LeYan lot (96.9% – 90% = 6.9%). |
| Conditions | Supplier Certificate of Analysis (CoA); EOS MedChem stock list dated 2022-08-16; LeYan and ChemScene product pages accessed 2026. |
Why This Matters
For medicinal chemistry groups performing parallel library synthesis, a 6.9% purity advantage at the scaffold stage reduces the probability of carrying forward impurities that generate false-positive actives in biological screening.
- [1] EOS MedChem Stock List-C100. 144760-61-2, 在庫 177.7 g, 含有量 96.9%. Published 2022-08-16. https://eosmedchem.livedoor.blog/archives/31777407.html View Source
